2-Isopropyl-4,5-dimethylthiazole

Gas Chromatography Flavor Analysis Analytical Quality Control

Select CAS 53498-30-9 for high-temperature flavor applications requiring thermal stability—its boiling point of 244°C exceeds the unsubstituted analog by 86°C, minimizing loss during baking, extrusion, and frying. Its elevated logP (~2.90) ensures efficient partitioning into oil-based delivery systems and fatty food matrices. EU-listed FL 15.080 with a 15-fold lower MSDI-EU (0.012 µg/capita/day) versus 4,5-dimethylthiazole, providing greater regulatory headroom. The distinct Kovats RI of 1439 on Carbowax 20M enables unambiguous chromatographic separation from co-eluting analogs, ensuring robust authenticity testing.

Molecular Formula C8H13NS
Molecular Weight 155.26 g/mol
CAS No. 53498-30-9
Cat. No. B1584073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-4,5-dimethylthiazole
CAS53498-30-9
Molecular FormulaC8H13NS
Molecular Weight155.26 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C(C)C)C
InChIInChI=1S/C8H13NS/c1-5(2)8-9-6(3)7(4)10-8/h5H,1-4H3
InChIKeyGDYKEHYOOVICQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropyl-4,5-dimethylthiazole (CAS 53498-30-9): Physicochemical Profile and Regulatory Status


2-Isopropyl-4,5-dimethylthiazole (CAS 53498-30-9) is a 2,4,5-trisubstituted thiazole with the molecular formula C8H13NS and a molecular weight of 155.26 g/mol [1]. It exists as a pale yellow liquid to solid at room temperature, with an estimated melting point of 101 °C, a boiling point of 244 °C at 760 mmHg, and a density of 1.003 g/mL [2]. The compound is listed in the EU Flavorings Database (FL No. 15.080) and has been assigned a UNII identifier (WYM46TUJ40) by the FDA [3][4]. It occurs naturally as a volatile flavor component in cooked potatoes, roasted peanuts, roast beef, fried chicken, and cocoa beans [5].

Why 2-Isopropyl-4,5-dimethylthiazole Cannot Be Replaced by Generic Thiazole Analogs


Thiazole derivatives exhibit profound structure–activity relationships in their sensory impact, physicochemical behavior, and regulatory standing. The substitution pattern at the 2-position of the thiazole ring—specifically the presence of an isopropyl group versus hydrogen, ethyl, or isobutyl—governs critical procurement-relevant parameters including chromatographic retention, lipophilicity, volatility, and flavor potency [1]. Substituting 2-Isopropyl-4,5-dimethylthiazole with the unsubstituted 4,5-dimethylthiazole (CAS 3581-91-7) or the 2-isobutyl analog (CAS 53498-32-1) will alter both analytical behavior and sensory profile, leading to formulation inconsistency and potential regulatory non-compliance [2]. The following quantitative evidence demonstrates why procurement specifications must explicitly target CAS 53498-30-9.

Procurement-Relevant Quantitative Differentiation: 2-Isopropyl-4,5-dimethylthiazole vs. Closest Analogs


Retention Index on Carbowax 20M: Increased Polarity Interaction Distinguishes 2-Isopropyl-4,5-dimethylthiazole from Unsubstituted 4,5-Dimethylthiazole

On a Carbowax 20M polar capillary column, 2-Isopropyl-4,5-dimethylthiazole elutes with a Kovats retention index (RI) of 1439 [1]. In contrast, the unsubstituted analog 4,5-dimethylthiazole (CAS 3581-91-7) exhibits a lower RI of approximately 1359–1381 under comparable polar stationary phase conditions [2]. The higher RI reflects stronger polar interactions introduced by the 2-isopropyl substituent.

Gas Chromatography Flavor Analysis Analytical Quality Control

Lipophilicity (logP): 2-Isopropyl Substitution Increases Hydrophobicity by ~1 log Unit Relative to Unsubstituted Analog

2-Isopropyl-4,5-dimethylthiazole exhibits an estimated octanol–water partition coefficient (logP) of approximately 2.90 . The unsubstituted comparator 4,5-dimethylthiazole (CAS 3581-91-7) has a reported logP of approximately 1.36–1.76 [1]. The ~1 log unit increase corresponds to roughly a 10-fold greater partitioning into hydrophobic phases.

Lipophilicity ADME Prediction Formulation Compatibility

Boiling Point: 2-Isopropyl-4,5-dimethylthiazole Requires Significantly Higher Processing Temperatures vs. 4,5-Dimethylthiazole

2-Isopropyl-4,5-dimethylthiazole has a reported boiling point of 244 °C at 760 mmHg [1]. The unsubstituted analog 4,5-dimethylthiazole (CAS 3581-91-7) boils at approximately 158 °C under comparable atmospheric pressure . The 86 °C elevation in boiling point reflects the increased molecular weight and reduced volatility conferred by the 2-isopropyl group.

Volatility Thermal Processing Flavor Stability

Estimated Dietary Intake (MSDI-EU): 2-Isopropyl-4,5-dimethylthiazole Exhibits 15-Fold Lower Population Exposure vs. 4,5-Dimethylthiazole

The Maximised Survey-derived Daily Intake for the EU population (MSDI-EU) for 2-Isopropyl-4,5-dimethylthiazole is 0.012 μg/capita/day [1]. For the unsubstituted analog 4,5-dimethylthiazole, the MSDI-EU is substantially higher at 0.18 μg/capita/day [2]. Both compounds fall under Structure Class II with a Threshold of Toxicological Concern (TTC) of 540 μg/person/day, but the 15-fold difference in MSDI reflects distinct usage patterns and market prevalence.

Regulatory Compliance Safety Assessment Exposure Estimation

Food Category Usage Levels: 2-Isopropyl-4,5-dimethylthiazole Demonstrates Distinct Application Profile vs. 4,5-Dimethylthiazole

Industry-reported average usage levels for 2-Isopropyl-4,5-dimethylthiazole range from 0.10 mg/kg in meat and fish products to 1.00 mg/kg in ready-to-eat savouries, with maximum usage reaching 5.00 mg/kg in savouries [1]. In contrast, the unsubstituted analog 4,5-dimethylthiazole is typically used at higher concentrations, with recommended levels of 3–20 mg/kg in food products and 5–20 mg/kg in final flavored foods [2]. The 5- to 20-fold lower usage levels for the target compound suggest greater flavor potency on a weight basis.

Flavor Formulation Food Industry Dosage Optimization

Odor Threshold: Class-Level Inference Suggests 2-Isopropyl Substitution Modifies Potency and Character Relative to Unsubstituted Thiazole

While a specific odor detection threshold for 2-Isopropyl-4,5-dimethylthiazole has not been published in primary literature, the unsubstituted analog 4,5-dimethylthiazole (CAS 3581-91-7) has a reported detection threshold of approximately 470 ppb in air [1]. The addition of the 2-isopropyl group is expected to further reduce volatility and alter the odor character from predominantly fishy/amine-like (characteristic of 4,5-dimethylthiazole) to nutty/roasted notes . Quantitative threshold determination for the target compound remains an evidence gap requiring primary research.

Sensory Science Flavor Potency Odor Threshold

Validated Application Scenarios for 2-Isopropyl-4,5-dimethylthiazole Based on Quantitative Differentiation Evidence


GC-MS Analytical Method Development and Quality Control

Analytical laboratories developing methods for thiazole quantification in complex food matrices should leverage the distinct Kovats retention index of 1439 on Carbowax 20M to achieve unambiguous separation from co-eluting analogs like 4,5-dimethylthiazole (RI ~1359–1381) [1][2]. The ~60–80 unit RI difference on polar stationary phase enables robust peak assignment and prevents false-positive identification in authenticity testing of natural flavor extracts.

High-Temperature Processed Savory Food Formulations

Formulators of baked goods, roasted nuts, and meat analogs should select 2-Isopropyl-4,5-dimethylthiazole when thermal stability is required. Its boiling point of 244 °C exceeds that of 4,5-dimethylthiazole (158 °C) by 86 °C, reducing flavor loss during high-temperature processing steps such as baking, extrusion, or frying [3]. Recommended average usage levels range from 0.10–1.00 mg/kg across meat, savory, and baked good categories [4].

Niche Flavor Creation Requiring Low Regulatory Exposure Profiles

Product developers targeting EU markets with stringent exposure-based safety assessments may prefer 2-Isopropyl-4,5-dimethylthiazole due to its 15-fold lower MSDI-EU (0.012 μg/capita/day) compared to 4,5-dimethylthiazole (0.18 μg/capita/day) [5][6]. This lower population exposure metric, combined with its EU Flavorings listing (FL No. 15.080), offers enhanced regulatory headroom when formulating novel flavor systems.

Lipophilic Delivery Systems and Emulsion-Based Flavors

Formulators designing oil-based flavor delivery systems, fat-based emulsions, or lipophilic encapsulation matrices should leverage the elevated logP of 2-Isopropyl-4,5-dimethylthiazole (~2.90) relative to unsubstituted thiazoles (logP ~1.36–1.76) . The ~10-fold greater partitioning into hydrophobic phases improves loading efficiency in oil-soluble flavor blends and enhances retention in fatty food matrices such as confectionery coatings and processed meat fat emulsions.

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